![molecular formula C16H24ClN3OS B4736926 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4736926.png)
4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide
Overview
Description
4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. CTMP belongs to the piperazine family of compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of a variety of neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain by preventing its reuptake, leading to increased dopamine signaling and potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on dopamine signaling, 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide has been shown to alter the levels of other neurotransmitters, including serotonin and norepinephrine. It has also been shown to have effects on the levels of certain hormones, such as cortisol and testosterone. These biochemical and physiological effects may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide for lab experiments is that it is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation is that it is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.
Future Directions
There are several potential future directions for research on 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in humans. Finally, studies investigating the long-term effects and potential side effects of 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide are needed to ensure its safety and efficacy as a therapeutic agent.
Scientific Research Applications
4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide has anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression. Another study found that 4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide has antipsychotic effects in animal models, indicating that it may be useful in the treatment of schizophrenia.
properties
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3OS/c17-15-7-6-14(22-15)12-19-8-10-20(11-9-19)16(21)18-13-4-2-1-3-5-13/h6-7,13H,1-5,8-12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCNBQHVZSUJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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